1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active agents, including anticoagulants like apixaban. Its molecular formula is and it has a molecular weight of 264.32 g/mol. This compound is classified under piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid can be achieved through several methods, emphasizing the importance of reaction conditions and reagents. A common synthetic route involves:
The synthesis often employs catalysts such as potassium hydroxide and solvents like ethanol or dimethylformamide to facilitate the reactions, ensuring high yields and purity .
The synthetic procedures may include:
The molecular structure of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid features a piperidine ring substituted with an ethyl group and a pyrazole ring. The compound's structure can be represented using various chemical notations:
InChI=1S/C13H20N4O2/c1-4-17-11(18)6-5-10(13(19)14-2)12(17)9-7-15-16(3)8-9/h7-8,10,12H,4-6H2,1-3H3,(H,14,19)
This notation provides a unique identifier for the compound's structure, facilitating its identification in databases.
The compound's structural data can be further analyzed using techniques such as:
1-Ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid participates in various chemical reactions due to its functional groups. Notable reactions include:
The reaction mechanisms often involve:
The mechanism of action for compounds like 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid primarily revolves around their interactions with biological targets. For instance:
Data from pharmacological studies indicate that such compounds can effectively modulate enzymatic activity or receptor interactions, leading to therapeutic effects .
The physical properties of 1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)-6-oxopiperidine-3-carboxylic acid include:
Chemical properties encompass:
Relevant data from studies show that this compound exhibits a melting point range conducive to its use in various synthetic applications .
This compound has multiple scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2